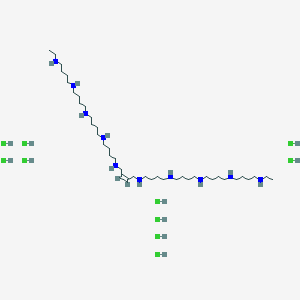
5,10,15,20,25,30,35,40-Octaazatetratetracont-22-ene-1,44-diamine, N,N'-diethyl-, decahydrochloride, (22Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride is a complex organic compound characterized by its multiple amine groups and long carbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of smaller amine-containing molecules, which are then linked together through a series of reactions such as alkylation, amination, and condensation. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert any present nitro groups back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or other amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions could produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with proteins and enzymes. Its structure suggests potential as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In industrial applications, the compound might be used in the production of polymers, coatings, and other materials. Its multiple functional groups could provide unique properties to the final products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyamines and long-chain amines, such as spermidine and spermine. These compounds share structural features like multiple amine groups and long carbon chains.
Uniqueness
What sets N-Ethyl-N’-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride apart is its specific arrangement of amine groups and the presence of the (Z)-but-2-enyl group. This unique structure could confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
304911-08-8 |
|---|---|
Molecular Formula |
C40H100Cl10N10 |
Molecular Weight |
1075.8 g/mol |
IUPAC Name |
N-ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride |
InChI |
InChI=1S/C40H90N10.10ClH/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2;;;;;;;;;;/h21-22,41-50H,3-20,23-40H2,1-2H3;10*1H/b22-21-;;;;;;;;;; |
InChI Key |
SDCORWASRCIIGQ-BBHADUDGSA-N |
SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Isomeric SMILES |
CCNCCCCNCCCCNCCCCNCCCCNC/C=C\CNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Synonyms |
CGC-11150 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















